molecular formula C7H8O2 B15296131 6-Methylidene-5-oxaspiro[2.4]heptan-4-one

6-Methylidene-5-oxaspiro[2.4]heptan-4-one

Cat. No.: B15296131
M. Wt: 124.14 g/mol
InChI Key: PGBWUCJOSKIWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylidene-5-oxaspiro[2.4]heptan-4-one (CAS 2919946-41-9) is a valuable spirocyclic building block in organic and medicinal chemistry research. This compound, with the molecular formula C 7 H 8 O 2 , is recognized for its role in the synthesis of diverse and complex spirocyclopropane structures . Its primary research utility stems from its function as a key intermediate in regio- and stereoselective synthesis protocols. Researchers have demonstrated its efficient assembly via a base-catalyzed dimerization of readily available alkynyl cyclopropyl ketones, a reaction that proceeds effectively at room temperature using a t -BuOK/ t -BuOH/THF catalytic system . The spiro[2.4]heptane core of this compound is of significant interest in drug discovery and materials science, as the incorporation of spirocyclic and cyclopropane motifs can profoundly influence the physicochemical properties, conformational landscape, and biological activity of molecules. As a high-value research chemical, this product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

6-methylidene-5-oxaspiro[2.4]heptan-4-one

InChI

InChI=1S/C7H8O2/c1-5-4-7(2-3-7)6(8)9-5/h1-4H2

InChI Key

PGBWUCJOSKIWKI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CC2)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one can be achieved through several methods. One common approach involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones. This reaction proceeds effectively in the presence of a t-BuOK/t-BuOH/THF catalytic system at room temperature, resulting in the formation of the desired spirocycles in a regio- and stereoselective manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-catalyzed dimerization method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-5-oxaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro-connected carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.

Scientific Research Applications

6-Methylidene-5-oxaspiro[2.4]heptan-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylidene-5-oxaspiro[2.4]heptan-4-one involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Spiro Core

Compounds with halogen or alkyl substituents at position 6 or 4 exhibit distinct reactivity and stability profiles:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications References
6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one C₇H₉BrO₂ -CH₂Br at position 6 205.05 Bromide acts as a leaving group; potential alkylation agent
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one C₇H₉IO₂ -CH₂I at position 4 268.05 Iodide enhances electrophilicity; used in cross-coupling reactions
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one C₇H₉IO₂ -CH₂I at position 6 268.05 Similar reactivity to brominated analog but with slower kinetics
5-Oxaspiro[2.4]heptan-4-one (base structure) C₆H₈O₂ None 112.13 Lower molecular weight; serves as a precursor for derivatives

Key Observations :

  • Halogenated derivatives (Br, I) show enhanced electrophilicity, enabling nucleophilic substitution or transition-metal-catalyzed reactions .
  • The base compound (C₆H₈O₂) lacks substituents, resulting in simpler fragmentation patterns in mass spectrometry (e.g., m/e 67 from ketone cleavage) .

Heteroatom Modifications

Replacement of oxygen with nitrogen or additional heteroatoms alters electronic and biological activity:

Compound Name Molecular Formula Heteroatom Modification Molecular Weight Key Properties/Applications References
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane C₁₂H₁₅NO N at position 5 189.25 Increased basicity; potential pharmaceutical scaffold
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one C₁₃H₁₆N₂O N at position 5; -NH₂ at 7 216.28 Chiral amino group enables asymmetric synthesis

Key Observations :

  • Nitrogen-containing analogs exhibit basicity and hydrogen-bonding capacity, enhancing interactions in drug design .
  • The azaspiro derivatives are often chiral, enabling enantioselective catalysis or medicinal applications .

Ring Size and Strain Variations

Enlarging the spiro system or modifying ring sizes impacts strain and stability:

Compound Name Molecular Formula Ring System Molecular Weight Key Properties/Applications References
6-Oxaspiro[3.4]octan-5-one C₇H₁₀O₂ Spiro[3.4] (6- and 5-membered) 126.16 Reduced ring strain; higher thermal stability
7-Hydroperoxy-7-methyl-5,6-dioxaspiro[2.4]heptan-4-one C₆H₈O₅ Additional peroxide ring 160.12 Reactive peroxide moiety; used in oxidation studies

Key Observations :

  • Spiro[3.4]octan-5-one (C₇H₁₀O₂) has reduced steric strain compared to the [2.4]heptane system, enhancing stability for storage .
  • Peroxide derivatives (e.g., C₆H₈O₅) are highly reactive, serving as intermediates in radical reactions .

Functional Group Additions

Methylidene and other unsaturated groups influence conjugation and reactivity:

Compound Name Molecular Formula Functional Group Molecular Weight Key Properties/Applications References
6-Methylidene-5-oxaspiro[2.4]heptan-4-one C₇H₈O₂ =CH₂ at position 6 124.14 Conjugated dienophile; participates in Diels-Alder reactions
rel-(2S,3S)-2-Iodo-1,1,5-trimethylspiro[2.4]heptan-4-one C₁₀H₁₅IO -I, -CH₃ groups 278.13 Steric hindrance limits reaction pathways

Key Observations :

  • The methylidene group (=CH₂) introduces conjugation, enabling cycloaddition reactions absent in saturated analogs .
  • Trimethylated and iodinated derivatives exhibit steric effects that direct regioselectivity in substitutions .

Biological Activity

6-Methylidene-5-oxaspiro[2.4]heptan-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a seven-membered ring fused to a five-membered oxirane. Its molecular formula is C8H12OC_8H_{12}O, and it has a molecular weight of approximately 140.18 g/mol. The presence of the methylidene group enhances its reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which may facilitate binding to specific targets within biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that spirocyclic compounds can inhibit the growth of various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest the potential application of this compound in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro experiments revealed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell cycle regulation. Notably, the compound demonstrated:

  • Cell Cycle Arrest : Induction of G1 phase arrest in various cancer cell lines.
  • Apoptosis Induction : Enhanced apoptosis rates linked to modulation of proteins such as cyclins and cyclin-dependent kinases (CDKs).

This suggests promising avenues for further exploration in cancer therapeutics .

Inflammation Modulation

Emerging evidence indicates that this compound may also modulate inflammatory responses. Similar spirocyclic compounds have been shown to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The ability to reduce inflammation could make this compound valuable in managing conditions such as arthritis or other inflammatory disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound. The results revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Study 2: Anticancer Mechanisms

In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involved the modulation of cyclins and CDKs, suggesting its potential as a novel anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.